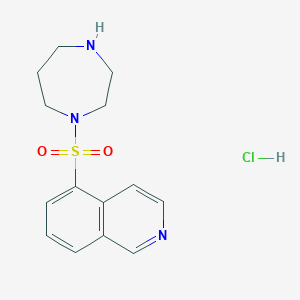

1H-1,4-Diazepine, hexahydro-1-(5-isoquinolinylsulfonyl)-,monohydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFVPBERIVUNMGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105628-07-7 | |

| Record name | Fasudil hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105628-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Mechanisms of Action of Fasudil Hydrochloride

Rho-associated Protein Kinase (ROCK) Inhibition

Specificity and Potency of Fasudil (B1672074) Hydrochloride as a ROCK Inhibitor

Fasudil hydrochloride is a potent inhibitor of both ROCK isoforms, ROCK1 and ROCK2. tohoku.ac.jpselleckchem.com It functions as an ATP-competitive inhibitor, meaning it binds to the kinase's ATP-binding site, thereby preventing the phosphorylation of downstream substrates. tohoku.ac.jp While it is a potent ROCK inhibitor, Fasudil is not entirely specific and has been shown to inhibit other protein kinases, though generally with lower potency. medchemexpress.commedchemexpress.com These include protein kinase A (PKA), protein kinase C (PKC), and protein kinase G (PKG). medchemexpress.commedchemexpress.comselleckchem.com

The inhibitory potency of Fasudil and its active metabolite, hydroxyfasudil (B1673953), is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). Lower values indicate greater potency. Research has established varying inhibitory values, which are summarized in the table below.

Table 1: Inhibitory Potency of Fasudil and its Metabolite

| Compound | Target | IC50 (μM) | Ki (μM) |

|---|---|---|---|

| Fasudil | ROCK1 | 1.2 tohoku.ac.jp | 0.33 medchemexpress.commedchemexpress.com |

| Fasudil | ROCK2 | 0.158 medchemexpress.commedchemexpress.com, 0.82 tohoku.ac.jp, 1.9 stemcell.com | |

| Hydroxyfasudil | ROCK1 | 0.73 tohoku.ac.jpselleckchem.com | |

| Hydroxyfasudil | ROCK2 | 0.72 tohoku.ac.jpselleckchem.com | |

| Fasudil | PKA | 4.58 medchemexpress.commedchemexpress.com, 5.3 tohoku.ac.jp | 1.6 selleckchem.com |

| Fasudil | PKC | 12.30 medchemexpress.commedchemexpress.com | 3.3 selleckchem.com |

| Fasudil | PKG | 1.650 medchemexpress.commedchemexpress.com | 1.6 selleckchem.com |

Impact on RhoA/ROCK Signaling Pathway

The RhoA/ROCK signaling pathway is a critical regulator of numerous cellular processes. patsnap.com The pathway is initiated by the activation of the small GTPase RhoA, which in turn binds to and activates ROCK. nih.gov Activated ROCK then phosphorylates a host of downstream substrates, initiating a cascade of events.

Fasudil hydrochloride intervenes at a crucial point in this pathway. By inhibiting ROCK, it effectively blocks the transmission of signals from RhoA to downstream effectors. nih.gov This inhibition prevents the phosphorylation of key ROCK substrates, such as Myosin Phosphatase Target subunit 1 (MYPT1) and LIM kinase (LIMK). wikipedia.orgnih.govnih.gov The dephosphorylation of these substrates leads to the various cellular effects observed with Fasudil treatment. For instance, studies have shown that pretreatment with Fasudil can significantly inhibit the activation of RhoA and the phosphorylation of ROCK2. nih.gov

Downstream Molecular and Cellular Effects of ROCK Inhibition by Fasudil Hydrochloride

The inhibition of the RhoA/ROCK pathway by Fasudil hydrochloride triggers a range of molecular and cellular changes that underpin its therapeutic effects.

The actin cytoskeleton, a dynamic network of protein filaments, is essential for maintaining cell shape, enabling movement, and facilitating internal organization. patsnap.com The RhoA/ROCK pathway is a primary regulator of actin cytoskeleton dynamics. nih.gov ROCK activation promotes the formation of stress fibers—bundles of actin and myosin filaments—and focal adhesions, which anchor the cell to the extracellular matrix. stemcell.com

Fasudil, by inhibiting ROCK, disrupts these processes. nih.gov Treatment with Fasudil has been shown to induce a partial disorganization of stress fibers and a reduction in membrane protrusions, leading to changes in cell morphology. nih.gov For example, some cells may transition from a well-spread shape to a more spindle-shaped morphology with long, fine membrane extensions. nih.gov This reorganization of the cytoskeleton is a direct consequence of preventing ROCK-mediated phosphorylation of downstream targets that control actin polymerization and contractility. nih.gov

The contraction of smooth muscle cells is heavily dependent on the phosphorylation of the myosin light chain (MLC). patsnap.comwikipedia.org ROCK plays a crucial role in this process by directly phosphorylating MLC and by inhibiting myosin light chain phosphatase (MLCP), the enzyme that dephosphorylates MLC. patsnap.comwikipedia.orgnih.gov Both of these actions lead to an increase in phosphorylated MLC and, consequently, smooth muscle contraction and vasoconstriction. patsnap.comwikipedia.org

Fasudil hydrochloride promotes vasodilation by inhibiting ROCK. wikipedia.orgnih.gov This inhibition prevents the phosphorylation of the MLCP regulatory subunit (MYPT1), thereby increasing MLCP activity. nih.govnih.gov The resulting dephosphorylation of MLC leads to smooth muscle relaxation and the widening of blood vessels. patsnap.com This mechanism is a key contributor to Fasudil's effects in conditions characterized by excessive vasoconstriction. nih.govnih.gov

Cell adhesion and motility are fundamental processes involved in development, wound healing, and immune responses, but they are also implicated in pathological conditions. patsnap.com The RhoA/ROCK pathway is integral to the regulation of these processes. stemcell.compatsnap.com

By inhibiting ROCK, Fasudil can modulate cell adhesion and motility. patsnap.comaacrjournals.org The disruption of the actin cytoskeleton and focal adhesions, as described earlier, reduces the ability of cells to adhere strongly to surfaces and to generate the contractile forces necessary for movement. nih.gov Consequently, Fasudil has been shown to inhibit the migration of various cell types in experimental settings. nih.govaacrjournals.org This property is attributed to the attenuated RhoA/ROCK signaling that affects the dynamic reorganization of the cytoskeleton required for cell movement. nih.gov

Effects on Protein Phosphorylation (e.g., MLC, PTEN, Akt, LIMK, Cofilin)

Fasudil's inhibition of ROCK leads to significant alterations in the phosphorylation state of several key proteins, thereby modulating cellular processes such as muscle contraction, cell survival, and cytoskeletal dynamics.

One of the most well-characterized downstream effects of ROCK inhibition by fasudil is the reduced phosphorylation of Myosin Light Chain (MLC) . nih.gov This dephosphorylation leads to the relaxation of smooth muscle cells, a key mechanism in its vasodilatory effects. nih.gov

Fasudil also influences the phosphorylation of Phosphatase and Tensin Homolog (PTEN) , a tumor suppressor that plays a crucial role in cell growth and apoptosis. nih.govnih.gov Studies have shown that fasudil treatment can lead to a decrease in the phosphorylation of PTEN. nih.gov This inactivation of PTEN allows for the subsequent activation of the pro-survival protein Akt (also known as Protein Kinase B). nih.gov The activation of Akt is a critical event in fasudil-mediated neuroprotection, as it promotes cell survival and inhibits apoptosis. nih.govnih.gov

Furthermore, fasudil impacts the actin cytoskeleton by modulating the phosphorylation of LIM kinase (LIMK) and cofilin . ROCK is known to phosphorylate and activate LIMK, which in turn phosphorylates and inactivates cofilin, an actin-depolymerizing factor. nih.gov By inhibiting ROCK, fasudil can prevent the inactivation of cofilin, leading to increased actin dynamics and promoting processes like neurite outgrowth. nih.gov

| Protein | Effect of Fasudil on Phosphorylation | Key Downstream Consequence |

|---|---|---|

| Myosin Light Chain (MLC) | Decreased | Smooth muscle relaxation nih.gov |

| Phosphatase and Tensin Homolog (PTEN) | Decreased | Activation of Akt signaling nih.govnih.gov |

| Akt (Protein Kinase B) | Increased | Promotion of cell survival and inhibition of apoptosis nih.govnih.gov |

| LIM kinase (LIMK) | Decreased | Modulation of actin cytoskeleton dynamics nih.gov |

| Cofilin | Decreased (leading to its activation) | Increased actin depolymerization and cytoskeletal reorganization nih.gov |

Regulation of Gene Expression (e.g., Nrf2, HIF-1α, cluster proteins, AKT serine/threonine protein kinase 1)

Beyond its immediate effects on protein phosphorylation, fasudil also modulates the expression of various genes, contributing to its long-term therapeutic benefits, particularly in conditions involving oxidative stress and inflammation.

A significant target of fasudil is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) , a master regulator of the antioxidant response. nih.govnih.gov Fasudil has been shown to evoke significant nuclear translocation of Nrf2, leading to increased DNA binding and the transactivation of its target genes. nih.gov This results in the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), thereby protecting cells from oxidative damage. nih.gov This mechanism is crucial for fasudil's protective effects in conditions like heart failure and hyperuricemic nephropathy. nih.govnih.gov

While direct evidence linking fasudil to the regulation of Hypoxia-inducible factor-1α (HIF-1α) is still emerging, its role in pathways that influence HIF-1α stability and activity suggests a potential for interaction. The impact of fasudil on the expression of specific cluster proteins and AKT serine/threonine protein kinase 1 as direct gene targets requires further detailed investigation. However, its influence on the PI3K/AKT pathway inherently affects the activity of AKT serine/threonine protein kinase 1. nih.gov

Interaction with Other Signaling Pathways

Fasudil's therapeutic efficacy is not solely dependent on the inhibition of the ROCK pathway but also on its ability to engage in cross-talk with other major signaling networks within the cell.

Cross-talk with PPARα Pathway

Fasudil has been demonstrated to interact with the Peroxisome Proliferator-Activated Receptor alpha (PPARα) pathway, a key regulator of lipid metabolism and inflammation. nih.govscielo.br Studies have shown that the neuroprotective effects of fasudil in cerebral ischemia-reperfusion injury are dependent on the expression of PPARα. nih.govscielo.br Fasudil treatment increases the expression of PPARα, which in turn inhibits the activity of NADPH oxidase and reduces the production of reactive oxygen species (ROS), thereby mitigating oxidative damage. scielo.br This suggests a ROCK-PPARα-NOX axis through which fasudil exerts its neuroprotective effects. nih.gov

Modulation of MAPK Signaling Pathway (e.g., JNK, ERK)

Fasudil also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a critical role in cell proliferation, differentiation, and apoptosis. nih.govnih.gov Specifically, fasudil has been shown to significantly decrease the activation of c-Jun N-terminal kinase (JNK) and the translocation of extracellular signal-regulated kinase (ERK) to the nucleus. nih.govnih.gov This inhibition of JNK and ERK signaling contributes to fasudil's ability to suppress isoproterenol-induced heart failure and 5-hydroxytryptamine-induced pulmonary artery smooth muscle cell proliferation. nih.govnih.gov However, in some cellular contexts, such as in lipopolysaccharide-stimulated retinal microglial cells, fasudil did not affect the phosphorylation of ERK1/2 and JNK, suggesting that its interaction with the MAPK pathway can be cell-type specific. researchgate.net

Influence on NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway, a central mediator of inflammatory responses, is another important target of fasudil. nih.govnih.gov Research has demonstrated that fasudil can inhibit the activation of NF-κB. nih.gov In the context of rheumatoid arthritis, fasudil was found to inhibit the DNA binding of NF-κB without affecting the degradation of its inhibitor, IκBα, or the nuclear translocation of NF-κB itself. nih.gov In lipopolysaccharide-induced inflammatory injury in rat pulmonary microvascular endothelial cells, fasudil suppressed the nuclear translocation of the NF-κB p65 subunit. nih.gov This inhibition of the NF-κB pathway underlies fasudil's anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines. nih.govnih.gov

Impact on PI3K/AKT Pathway

Fasudil has a significant impact on the Phosphoinositide 3-kinase (PI3K)/AKT pathway, a critical signaling cascade for cell survival, growth, and proliferation. nih.govnih.gov The inhibition of the Rho/ROCK pathway by fasudil can lead to the activation of the PI3K/AKT pathway. nih.gov This activation is characterized by an increase in the expression of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT). nih.gov This activation of the PI3K/AKT pathway is instrumental in fasudil's ability to promote axon regeneration and remyelination following nerve injury. nih.gov The beneficial effects of fasudil in this context can be abolished by the co-application of a PI3K inhibitor, highlighting the importance of this cross-talk. nih.gov

| Signaling Pathway | Effect of Fasudil | Key Downstream Consequences |

|---|---|---|

| PPARα Pathway | Activates/Upregulates | Reduces oxidative stress and provides neuroprotection nih.govscielo.br |

| MAPK Signaling Pathway (JNK, ERK) | Inhibits (in some contexts) | Suppresses cell proliferation and pathological cardiac remodeling nih.govnih.gov |

| NF-κB Pathway | Inhibits | Reduces inflammation and expression of pro-inflammatory cytokines nih.govnih.gov |

| PI3K/AKT Pathway | Activates | Promotes cell survival, axon regeneration, and remyelination nih.govnih.gov |

Effects on the RISK Pathway (Reperfusion Injury Salvage Kinase)

Fasudil hydrochloride, primarily known as a Rho-kinase (ROCK) inhibitor, exerts significant cardioprotective effects during ischemia/reperfusion (I/R) injury by modulating the Reperfusion Injury Salvage Kinase (RISK) pathway. frontiersin.orgviamedica.pl The RISK pathway is a critical pro-survival signaling cascade that is activated during the early moments of myocardial reperfusion, protecting cardiomyocytes from apoptosis and necrosis. viamedica.pl Key components of this pathway include phosphatidylinositol 3-kinase (PI3K) and its downstream effector Akt (also known as protein kinase B), as well as the extracellular signal-regulated kinase 1/2 (ERK1/2). nih.gov

Research indicates that Rho-associated coiled-coil forming protein kinase (ROCK) is activated during early reperfusion, and this activation suppresses the pro-survival RISK pathway. viamedica.pl By inhibiting ROCK, Fasudil hydrochloride effectively counters this suppression, leading to the activation of key kinases within the RISK pathway and subsequent downstream protective effects. frontiersin.orgnih.gov

Activation of the PI3K-Akt Signaling Pathway

A primary mechanism by which Fasudil hydrochloride mitigates myocardial I/R injury is through the robust activation of the PI3K-Akt signaling pathway. nih.gov Studies have demonstrated that post-conditioning with Fasudil leads to a significant increase in the phosphorylation of Akt (P-Akt), the active form of the kinase. viamedica.plnih.gov This activation is crucial for its cardioprotective effects, as the inhibition of PI3K has been shown to abolish the benefits conferred by Fasudil, including the reduction of myocardial infarct size and apoptosis. nih.gov

The activation of Akt influences a cascade of downstream anti-apoptotic proteins. Research in rat models of acute myocardial ischemia/reperfusion has shown that treatment with Fasudil hydrochloride leads to:

Increased expression of Bcl-2: Bcl-2 is an anti-apoptotic protein that prevents the release of mitochondrial cytochrome c. viamedica.plnih.gov

Decreased expression of Bax: Bax is a pro-apoptotic protein that, when activated, promotes the opening of the mitochondrial permeability transition pore (mPTP). viamedica.plnih.gov

Reduced levels of Caspase-3: Caspase-3 is a key executioner caspase in the apoptotic cascade. viamedica.plnih.gov

Research Findings on Key Protein Expression

The effects of Fasudil hydrochloride on the RISK pathway have been quantified in several preclinical studies. In a rat model of myocardial ischemia/reperfusion, the administration of Fasudil post-conditioning resulted in significant changes in the expression of key signaling and apoptotic proteins.

| Protein | Group | Relative Expression Level (Compared to Sham) | Effect of Fasudil |

|---|---|---|---|

| Phosphorylated Akt (P-Akt) | Ischemia/Reperfusion (I/R) | 1.09 ± 0.06 | Significantly Increased |

| Fasudil (FH) | 1.73 ± 0.05 | ||

| Fasudil + PI3K Inhibitor (FH+I) | 1.21 ± 0.06 | ||

| Bcl-2 | Ischemia/Reperfusion (I/R) | Decreased vs. Sham | Increased |

| Fasudil (FH) | Significantly Increased vs. I/R | ||

| Fasudil + PI3K Inhibitor (FH+I) | Reduced vs. FH | ||

| Bax | Ischemia/Reperfusion (I/R) | 1.75 ± 0.06 | Decreased |

| Fasudil (FH) | 0.98 ± 0.14 | ||

| Fasudil + PI3K Inhibitor (FH+I) | 1.61 ± 0.11 | ||

| Caspase-3 | Ischemia/Reperfusion (I/R) | 1.32 ± 0.12 | Decreased |

| Fasudil (FH) | Decreased vs. I/R | ||

| Fasudil + PI3K Inhibitor (FH+I) | Increased vs. FH |

Table 1. Effect of Fasudil Hydrochloride on Key Proteins in the RISK and Apoptotic Pathways in a Rat Model of Myocardial I/R. Data compiled from Zhang et al. (2013). viamedica.plnih.gov

Influence on Other Pro-Survival Pathways

Beyond the canonical PI3K/Akt pathway, Fasudil has been shown to activate other signaling cascades that contribute to cell survival during reperfusion. Studies have indicated that Fasudil can also induce the phosphorylation of kinases in the JAK2/STAT3 signaling pathway. plos.org While both PI3K/Akt and JAK2/STAT3 pathways play a role in the early protection offered by ROCK inhibition, the JAK2/STAT3 pathway appears to be particularly important for later-phase protection (e.g., at 24 hours of reperfusion). plos.org The activation of these pathways by Fasudil is associated with improved sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) activity, which helps in attenuating endoplasmic reticulum stress, a key contributor to I/R injury. plos.org

| Treatment Group | Infarct Size (%) at 3h Reperfusion | Infarct Size (%) at 24h Reperfusion |

|---|---|---|

| Ischemia/Reperfusion (I/R) | 45.4 ± 5.57 | 64.21 ± 5.43 |

| I/R + Fasudil | 23.41 ± 4.11 | 30.57 ± 5.63 |

Table 2. Effect of Fasudil on Myocardial Infarct Size Following Ischemia-Reperfusion. Data from Li et al. (2012). plos.org

Therapeutic Applications and Preclinical Research of Fasudil Hydrochloride

Neurological and Neurodegenerative Disorders

Fasudil's ability to induce vasodilation and exert neuroprotective effects has positioned it as a promising candidate for treating conditions characterized by vascular dysfunction and neuronal damage. patsnap.compatsnap.com Research has particularly focused on its application in the context of cerebral vasospasm, ischemia, and stroke.

Cerebral Vasospasm and Ischemia

Fasudil (B1672074) hydrochloride has been investigated for its efficacy in managing cerebral vasospasm, a common and serious complication of subarachnoid hemorrhage, and in mitigating the effects of cerebral ischemia. nih.govwikipedia.org Clinical trials have indicated that fasudil is a safe and effective agent for suppressing cerebral vasospasm following surgery for ruptured cerebral aneurysms. nih.govjst.go.jp

The primary mechanism through which fasudil induces vasodilation is the inhibition of Rho-kinase. patsnap.com ROCK plays a crucial role in vascular smooth muscle contraction by phosphorylating myosin light chain (MLC) and inactivating myosin light chain phosphatase (MLCP), leading to sustained contraction. patsnap.com By inhibiting ROCK, fasudil prevents MLC phosphorylation, which results in the relaxation of vascular smooth muscle and subsequent vasodilation. nbinno.compatsnap.com This action is particularly beneficial in conditions like cerebral vasospasm where excessive vasoconstriction restricts blood flow. patsnap.com

Furthermore, fasudil has been shown to increase the expression of endothelial nitric oxide synthase (eNOS), which is responsible for producing the vasodilator nitric oxide (NO). wikipedia.orgresearchgate.net Studies have demonstrated that fasudil can increase eNOS mRNA levels and its stability, leading to enhanced NO production and contributing to improved cerebral blood flow. wikipedia.org In animal models, intravenous administration of hydroxyfasudil (B1673953), an active metabolite of fasudil, led to significant increases in regional cerebral blood flow. researchgate.net This vasodilatory effect is crucial for preventing delayed cerebral ischemic symptoms following subarachnoid hemorrhage. nih.gov

Beyond its vasodilatory properties, fasudil exhibits direct neuroprotective effects in the context of ischemia/reperfusion (I/R) injury. nih.govnih.gov I/R injury is a complex process where the restoration of blood flow to an ischemic area paradoxically causes further tissue damage. scielo.br Fasudil has been shown to ameliorate neurological deficits, reduce neuronal apoptosis, and decrease infarct size in animal models of cerebral I/R injury. nih.govnih.gov

One of the key mechanisms underlying these neuroprotective effects is the modulation of the ROCK-PPARα-NOX axis. nih.gov Studies have shown that the neuroprotective effect of fasudil is dependent on the expression of peroxisome proliferator-activated receptor-α (PPARα). scielo.brnih.gov Fasudil treatment in wild-type mice subjected to middle cerebral artery occlusion (MCAO) resulted in a significant reduction in cerebral necrosis volume, an effect that was absent in PPARα knockout mice. scielo.brnih.gov This suggests that PPARα is a critical mediator of fasudil's neuroprotective actions. nih.gov Fasudil has also been shown to protect against cognitive impairment induced by chronic cerebral ischemia through the Rho/Rho-kinase signaling pathway and anti-apoptosis mechanisms. scienceopen.com

A significant contributor to ischemia/reperfusion injury is the massive production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. nih.gov Fasudil has been demonstrated to reduce oxidative damage by decreasing the levels of ROS. nih.gov This is achieved, in part, by inhibiting the expression of Nox2 mRNA, a subunit of NADPH oxidase, which is a major source of ROS in the brain. scielo.brnih.gov Consequently, the activity of NADPH oxidase is decreased, leading to lower ROS content. nih.gov In vitro studies using PC12 cells exposed to hydrogen peroxide-induced oxidative stress showed that pretreatment with fasudil mesylate significantly elevated cell viability and reduced the accumulation of ROS. nih.gov

In addition to combating oxidative stress, fasudil also mitigates the inflammatory responses associated with cerebral ischemia. nih.gov It can inhibit the production of neutrophils and oxygen free radicals in blood vessels, thereby curbing the development of an inflammatory response. scielo.brnih.gov Fasudil promotes the polarization of microglia from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, which in turn promotes the secretion of neurotrophic factors. nih.govresearchgate.net This shift in microglial polarization is thought to be related to the regulation of the TLR4/NF-κB signaling pathway. nih.gov

Stroke

Fasudil has been extensively studied in preclinical models of stroke, where it has demonstrated efficacy in reducing brain injury and improving functional outcomes. patsnap.comnih.govscienceopen.comresearchgate.netahajournals.orguiowa.edu Its pleiotropic effects, targeting both vascular and neuronal pathways, make it a promising therapeutic candidate for ischemic stroke. spannetwork.org

In various animal models of ischemic stroke, fasudil has consistently shown beneficial effects. scienceopen.comresearchgate.netuiowa.edu The Stroke Preclinical Assessment Network (SPAN), a multicenter trial, tested fasudil in a rodent model of transient focal ischemic stroke. ahajournals.orguiowa.edu The results revealed that fasudil improved the primary outcome endpoint in mice, with the effect being more pronounced in aging mice. ahajournals.orgmssm.edu

A study using a middle cerebral artery occlusion (MCAO) model in rats found that fasudil ameliorated neurological deficits and reduced infarct volume. nih.gov Another study in a similar model demonstrated that the neuroprotective effects of fasudil were associated with the activation of PPARα. nih.gov In wild-type mice, fasudil treatment significantly reduced the cerebral infarction volume from 99.926 ± 4.819 mm³ in the control group to 52.190 ± 7.570 mm³ in the treated group. scielo.brnih.gov

| Parameter | Control Group (Saline) | Fasudil-Treated Group | Significance |

|---|---|---|---|

| Cerebral Infarction Volume (mm³) | 99.926 ± 4.819 | 52.190 ± 7.570 | P < 0.01 |

| Nox2 mRNA Expression Level | 1.000 ± 0.045 | 0.524 ± 0.142 | Significant Reduction |

| NADPH Oxidase Activity | 100.000 ± 7.091 | 49.390 ± 10.304 | Significant Reduction |

| ROS Content | 100.000 ± 6.606 | 46.590 ± 6.912 | Significant Reduction |

| Outcome | Result | P-value |

|---|---|---|

| Primary Outcome Endpoint (Probabilistic Index) | 0.57 | 0.022 |

Hemorrhagic Stroke Models

Fasudil hydrochloride has demonstrated significant neuroprotective effects in preclinical models of hemorrhagic stroke, including intracerebral hemorrhage (ICH) and subarachnoid hemorrhage (SAH). In a rat model of ICH, treatment with fasudil hydrochloride was shown to inhibit the expression of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). nih.gov This inhibition led to a cascade of beneficial effects, including reduced neutrophil infiltration, decreased levels of inflammatory cytokines, attenuated brain edema, and reduced neuronal loss. nih.gov The compound's ability to alleviate brain edema is considered to be closely linked to its anti-inflammatory properties. nih.gov Studies suggest that ROCK signaling is involved in both the onset and progression of hemorrhagic stroke. nih.gov By inhibiting this pathway, fasudil hydrochloride may reduce secondary brain injury associated with inflammation, cytotoxicity, and disruption of the blood-brain barrier. nih.gov In fact, fasudil is established as a clinical standard of care for acute SAH in Japan and China. grantome.com A systematic review of 25 experimental studies on ROCK inhibition in stroke models found that this approach reduced infarct volume by 37% and improved neurological scores by 41%. grantome.com

| Model | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| Rat Model of Intracerebral Hemorrhage (ICH) | Reduced brain edema, attenuated neuronal loss, decreased neutrophil infiltration and inflammatory cytokines. | Inhibition of ROCK2 expression. | nih.gov |

| General Hemorrhagic Stroke Models (Systematic Review) | Reduced infarct volume by 37%, improved neurological scores by 41%. | General ROCK inhibition. | grantome.com |

Neurodegenerative Diseases (General)

Fasudil hydrochloride is being investigated as a potential therapeutic agent for a range of neurodegenerative diseases (NDDs) due to its primary action as a ROCK inhibitor. frontiersin.orgresearchgate.net The ROCK signaling pathway is implicated in the complex pathogenesis of several NDDs, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and amyotrophic lateral sclerosis (ALS). frontiersin.orgresearchgate.netnih.gov Overactivity of ROCK can contribute to disease progression by promoting inflammatory responses, disrupting synaptic plasticity, and inducing neuronal apoptosis. frontiersin.orgalzdiscovery.org

Preclinical research suggests that by inhibiting ROCK, fasudil exerts neuroprotective effects through multiple mechanisms. alzdiscovery.org These include repairing nerve damage, promoting the regeneration of axons, and enhancing neuronal survival. frontiersin.orgresearchgate.net In experimental models of ALS, for instance, fasudil has been shown to prevent the degeneration of motor neurons. nih.gov The broad therapeutic potential of fasudil stems from its ability to target these fundamental pathological processes common to many neurodegenerative conditions. nih.govalzdiscovery.org

Modulation of Microglial Activity and Neuroinflammation

A key mechanism underlying the neuroprotective effects of fasudil in neurodegenerative disease models is its ability to modulate neuroinflammation, particularly by influencing microglial activity. frontiersin.orgnih.gov Microglia are the resident immune cells of the central nervous system, and their chronic activation is a hallmark of many NDDs. alsnewstoday.com Preclinical studies have shown that fasudil can reduce the activation of microglia in ALS models. alsnewstoday.com

Fasudil's anti-inflammatory action involves shifting the balance of cytokine production. It has been reported to suppress pro-inflammatory factors while promoting anti-inflammatory factors such as IL-10. frontiersin.org In an animal model of Alzheimer's disease, fasudil treatment led to a decrease in key inflammatory markers in the hippocampus, including Interleukin-1 beta (IL-1B), Tumor necrosis factor-alpha (TNF-α), and Nuclear factor kappa B (NF-κB). alzdiscovery.orgalzdiscovery.org Furthermore, in demyelinated mouse models, fasudil was found to enhance the TREM2/DAP12 pathway in microglia, which improves the clearance of myelin debris and stimulates the production of neurotrophic factors. frontiersin.org

Enhancement of Axonal Regeneration and Neuronal Survival

Fasudil hydrochloride actively promotes neuronal survival and axonal regeneration, processes that are critical for nervous system repair. frontiersin.orgresearchgate.net Its efficacy in this regard has been demonstrated in various preclinical models of neuronal injury and degeneration. nih.govnih.govnih.gov By inhibiting ROCK, which is a key negative regulator of neurite outgrowth, fasudil helps to overcome the inhibitory environment that often follows neuronal damage. alzdiscovery.orgnih.gov

| Model System | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Rat peripheral nerve axotomy | Accelerated functional regeneration. | Inhibition of Rho cascade. | nih.gov |

| SOD1G93A mouse model of ALS | Reduced motor neuron loss and slowed disease progression. | Inhibition of ROCK-PTEN/Akt pathway, leading to increased neuronal survival. | nih.gov |

| N2a cells (in vitro ischemia/reperfusion) | Promoted axonal growth and prolonged cell survival. | Inhibition of ROCK activity, reversing cytoskeletal collapse. | nih.gov |

| Primary mouse hippocampal neurons | Increased neuron survival against Aβ-induced toxicity. | Inhibition of ROCK activity, reducing neuronal apoptosis. | nih.gov |

Regulation of Synaptic Plasticity

The Rho-associated kinase (ROCK) pathway is a significant regulator of synaptic structure and function, and its over-activation can disrupt synaptic plasticity, a key process for learning and memory. frontiersin.orgnih.gov Fasudil, by inhibiting ROCK, can positively influence synaptic health. In a streptozotocin-induced rat model of Alzheimer's disease, fasudil administration reversed learning and memory deficits while protecting synaptic structure and function. nih.gov

Blood-Brain Barrier Integrity Modulation

Fasudil has been shown to protect and enhance the integrity of the blood-brain barrier (BBB), a critical function for maintaining central nervous system homeostasis. nih.govnih.gov Disruption of the BBB is a common feature in various neurological conditions, including stroke and neurodegenerative diseases, leading to vasogenic edema and neuroinflammation. nih.govnih.gov

In vitro studies using primary rat brain cells demonstrated that fasudil directly enhances BBB properties. nih.gov It was shown to increase the expression of the tight junction protein claudin-5, a key component for sealing the barrier between endothelial cells. nih.gov This direct protective effect on endothelial cells is further supported by a pathway mediated via pericytes and astrocytes, highlighting fasudil's comprehensive action on the neurovascular unit. nih.gov In animal models of cerebral ischemia/reperfusion, fasudil hydrochloride improved BBB permeability and reduced brain edema. nih.govresearchgate.net Similarly, in a model of experimental autoimmune encephalomyelitis, fasudil exhibited protective effects on the permeability of both the BBB and the blood-spinal cord barrier. medchemexpress.cn

Alzheimer’s Disease and Tauopathies

Fasudil hydrochloride has emerged as a promising therapeutic candidate for Alzheimer’s disease (AD) and other tauopathies due to its ability to target multiple core pathologies of these conditions. nih.gov Preclinical studies in various AD mouse models have shown that fasudil can reduce the levels of pathogenic amyloid-beta (Aβ) and decrease the formation of Aβ plaques. frontiersin.orgnih.gov In addition to its effects on amyloid pathology, fasudil has been shown to significantly reduce the hyperphosphorylation of tau protein, a key factor in the formation of neurofibrillary tangles. frontiersin.orgnih.gov These actions at the molecular level translate to functional improvements, with treated animals exhibiting enhanced spatial learning and memory. frontiersin.org

In a tau transgenic mouse model (PS19), fasudil treatment was found to activate metabolic pathways related to mitochondrial function and the blood-brain barrier. frontiersin.org Notably, this study identified a significant negative correlation between the brain levels of fasudil and its metabolite with the levels of phosphorylated tau at residue 396, suggesting a direct or indirect role in modulating tau pathology. frontiersin.org Further research in a streptozotocin-induced rat model of AD revealed that fasudil ameliorated memory deficits by restoring the PI3-kinase/eNOS signaling pathway and controlling neuroinflammation via NF-κB. nih.gov Global gene expression analysis has also shown that fasudil can drive transcriptional profiles in the brains of AD model mice in a direction opposite to that seen in the disease state, further bolstering its repurposing potential. mdpi.com

Impact on Aβ and Tau Deposition

Fasudil hydrochloride has demonstrated significant effects on the pathological hallmarks of Alzheimer's disease, namely the deposition of amyloid-beta (Aβ) and hyperphosphorylated tau protein, in various preclinical models. Research indicates that fasudil can interfere with the production and accumulation of Aβ. alzdiscovery.org In APP/PS1 transgenic mice, a model for Alzheimer's disease, treatment with fasudil has been shown to reduce the deposition of Aβ plaques in the hippocampus. researchgate.netresearchgate.net This reduction in Aβ burden is a key therapeutic goal in Alzheimer's disease research. researchgate.net

In addition to its effects on Aβ, fasudil has been observed to decrease the phosphorylation and deposition of tau protein. alzdiscovery.org Studies utilizing APP/PS1 mice revealed that fasudil treatment led to a reduction in phosphorylated tau tangles in the hippocampus. researchgate.net In other rodent models, fasudil has been shown to decrease tau deposition in rTg4510 mice and reduce levels of phosphorylated tau in APP/PS1 mice. researchgate.netnih.gov The mechanism behind this is thought to involve the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK), which can influence the activity of kinases responsible for tau hyperphosphorylation. alzdiscovery.org Some studies suggest that ROCK inhibitors can decrease the activity of GSK3β and CDK5, kinases implicated in tau pathology. nih.gov

| Animal Model | Key Findings | Reference |

|---|---|---|

| APP/PS1 Mice | Reduced Aβ plaque deposition and phosphorylated tau tangles in the hippocampus. | researchgate.net |

| 3xTg-AD Mice | Decreased Aβ levels. | nih.gov |

| rTg4510 Mice | Decreased tau deposition and tau oligomers. | nih.gov |

Cognitive Function Improvement in Animal Models

Consistent with its impact on the pathological markers of Alzheimer's disease, fasudil hydrochloride has been shown to improve cognitive function in several animal models. In APP/PS1 mice, treatment with fasudil resulted in the amelioration of cognitive deficits. researchgate.netnih.gov This improvement in learning and memory is a critical indicator of therapeutic potential. nih.gov

Further studies have corroborated these findings. For instance, in an aged rat model, daily injections of fasudil were associated with dose-dependent improvements in cognition. alzdiscovery.orgalzdiscovery.org Similarly, in a rat model of Alzheimer's disease induced by streptozotocin, fasudil administration averted memory dysfunctions as assessed by the Morris water maze and novel object recognition tests. nih.govresearchgate.net The cognitive enhancement observed in these models is linked to several mechanisms, including the reduction of neuronal apoptosis in the hippocampus, mitigation of oxidative stress, and an increase in the number of synapses. alzdiscovery.orgresearchgate.netalzdiscovery.org By promoting neuronal survival and synaptic plasticity, fasudil appears to restore some of the cognitive functions lost due to the neurodegenerative process. alzdiscovery.org

| Animal Model | Cognitive Assessment | Observed Outcome | Reference |

|---|---|---|---|

| APP/PS1 Mice | Y-maze test | Amelioration of cognitive function. | researchgate.net |

| Aged Rats | Not specified | Dose-dependent improvements in cognition. | alzdiscovery.orgalzdiscovery.org |

| Streptozotocin-induced AD Rats | Morris Water Maze, Novel Object Recognition Test | Averted memory dysfunctions. | nih.govresearchgate.net |

Parkinson’s Disease

Neuroprotective Effects on Dopaminergic Neurons

Fasudil hydrochloride has demonstrated significant neuroprotective effects on dopaminergic neurons, the primary cell type lost in Parkinson's disease, in various preclinical models. frontiersin.org Studies have shown that fasudil can protect these neurons from degeneration. In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), the application of fasudil resulted in a significant attenuation of dopaminergic cell loss in the substantia nigra. nih.gov This protective effect was observed in both in vitro and in vivo paradigms. nih.gov

The neuroprotective mechanisms of fasudil are multifaceted. It has been shown to suppress inflammatory responses and protect against oxidative stress, both of which are implicated in the etiology of Parkinson's disease. michaeljfox.org Furthermore, research indicates that fasudil can enhance the survival of dopaminergic neurons and preserve dopaminergic terminals in the striatum. frontiersin.orgnih.gov This preservation of the nigrostriatal pathway is crucial for maintaining motor function. The Akt survival pathway has been identified as an important molecular mediator for these neuroprotective effects of ROCK inhibition. nih.gov

Modulation of Alpha-synuclein (B15492655) Aggregation

A key pathological hallmark of Parkinson's disease is the aggregation of the protein alpha-synuclein into Lewy bodies. researchgate.net Fasudil has been shown to modulate this process. researchgate.net Research indicates that fasudil can inhibit the aggregation of alpha-synuclein. researchgate.netnih.gov This effect is thought to be primarily related to the inhibition of ROCK, rather than a direct interaction with the alpha-synuclein protein itself. researchgate.netnih.gov However, some studies using nuclear magnetic resonance spectroscopy have suggested a direct binding of fasudil to tyrosine residues in the C-terminal region of alpha-synuclein. researchgate.netnih.gov

In cellular models, fasudil decreased the number of cells with alpha-synuclein inclusions and the size of these inclusions in both dopaminergic neurons and glial cells. researchgate.netnih.gov In a transgenic mouse model overexpressing a mutant form of human alpha-synuclein (α-SynA53T), long-term treatment with fasudil led to a significant reduction of alpha-synuclein pathology in the midbrain. researchgate.netnih.gov This reduction in aggregation was also associated with improvements in motor and cognitive functions in these mice. researchgate.netnih.gov The mechanisms underlying this anti-aggregative potential include the downregulation of factors that promote alpha-synuclein aggregation, such as oxidative stress and intracellular calcium increase, as well as the promotion of autophagy. researchgate.netnih.gov

| Focus Area | Model System | Key Findings | Reference |

|---|---|---|---|

| Dopaminergic Neuroprotection | MPTP Mouse Model | Attenuated dopaminergic cell loss; preserved striatal fiber density. | nih.gov |

| Alpha-synuclein Aggregation | α-SynA53T Transgenic Mice | Reduced α-Syn pathology in the midbrain; improved motor and cognitive functions. | researchgate.netnih.gov |

| Alpha-synuclein Aggregation | Cell Culture Models | Decreased number and size of α-Syn inclusions in dopaminergic neurons and glial cells. | researchgate.netnih.gov |

Amyotrophic Lateral Sclerosis (ALS)

Motor Neuron Survival and Function

Fasudil hydrochloride has emerged as a promising therapeutic candidate for Amyotrophic Lateral Sclerosis (ALS) due to its demonstrated effects on motor neuron survival and function in preclinical studies. nih.govfrontiersin.org ALS is characterized by the progressive degeneration of motor neurons, leading to muscle weakness and paralysis. nih.gov Research in experimental models of ALS has shown that fasudil can protect motor neurons from cell death. nih.gov

In a mouse model of ALS (SOD1G93A mice), administration of fasudil slowed disease progression, increased survival time, and reduced the loss of motor neurons. nih.gov The active metabolite of fasudil, hydroxyfasudil, was found to prevent motor neuron cell death induced by the mutant SOD1 protein in cell culture. nih.gov The neuroprotective effect of fasudil is linked to the inhibition of the ROCK-PTEN/Akt pathway. nih.gov By suppressing ROCK activity, fasudil helps to maintain the pro-survival Akt signaling pathway. nih.gov

Beyond just survival, fasudil has been shown to improve motor function in ALS animal models. frontiersin.orgalsnewstoday.com Preclinical studies have reported that fasudil treatment can enhance the regeneration of connections between nerves and muscle cells. alsnewstoday.com These findings suggest that fasudil not only helps to keep motor neurons alive but may also aid in restoring their function. nih.gov An investigator-led Phase 2a clinical trial (ROCK-ALS) found that fasudil was safe and preserved motor neurons in adults with early-stage ALS, as suggested by a smaller decline in MUNIX scores compared to a placebo group. alsnewstoday.com

| Model System | Key Findings | Reference |

|---|---|---|

| SOD1G93A Mice | Slowed disease progression, prolonged survival time, and reduced motor neuron loss. | nih.gov |

| Motor Neuron Cell Culture (NSC34 cells) | The active metabolite, hydroxyfasudil, prevented motor neuron cell death. | nih.gov |

| Early-stage ALS Patients (Phase 2a trial) | Preserved motor neurons, as indicated by MUNIX scores. | alsnewstoday.com |

Slowing Disease Progression in Preclinical Models

Fasudil hydrochloride has demonstrated considerable efficacy in slowing the progression of various neurodegenerative diseases in a range of preclinical animal models. mdpi.com Research indicates that fasudil can counteract key pathological mechanisms, offering potential therapeutic benefits for conditions like Alzheimer's disease (AD), Parkinson's disease (PD), and amyotrophic lateral sclerosis (ALS). mdpi.commichaeljfox.orgfrontiersin.org

In transgenic mouse models of Alzheimer's disease, fasudil administration has been shown to reverse gene expression patterns associated with the disease, suggesting a neurodegenerative-reversing phenotype. mdpi.com Studies report that fasudil treatment can improve cognitive function, decrease the death of hippocampal neurons, and reduce inflammatory markers such as IL-1β, TNFα, and NFκB in the hippocampus. alzdiscovery.orgalzdiscovery.org Furthermore, fasudil has been observed to reduce the deposition of both Aβ plaques and phosphorylated tau, key hallmarks of AD pathology. nih.govnih.gov It also appears to mitigate oxidative stress and restore cognitive function in various AD animal models. alzdiscovery.orgnih.gov

Fasudil has also shown neuroprotective effects in preclinical models of Parkinson's disease. michaeljfox.orgfrontiersin.org It has been found to protect dopaminergic neurons from degeneration, enhance their regeneration, and increase striatal dopamine (B1211576) levels, leading to improved motor behavior in rodent models. frontiersin.orgresearchgate.netmdsabstracts.org Additionally, fasudil can attenuate the aggregation of alpha-synuclein, a central feature of PD pathology. frontiersin.org The compound has been shown to be neuroprotective against oxidative stress and to suppress inflammatory responses, both of which are implicated in the etiology of PD. michaeljfox.org

In the context of amyotrophic lateral sclerosis (ALS), fasudil has been shown to slow disease progression and prolong survival time in SOD1(G93A) mouse models. nih.govnih.gov This therapeutic effect is associated with a reduction in motor neuron loss. nih.govnih.gov Preclinical studies have demonstrated that fasudil helps motor neurons survive and regrow, leading to improved motor function. alsnewstoday.comalsnewstoday.com

Table 1: Effects of Fasudil in Preclinical Neurodegenerative Disease Models

| Disease Model | Animal Model | Key Findings |

|---|---|---|

| Alzheimer's Disease | 3xTG-AD Mice | Reverses disease-associated global gene expression profiles. mdpi.com |

| Alzheimer's Disease | APP/PS1 Mice | Improves cognition, reduces hippocampal neuron death and inflammatory markers. alzdiscovery.orgalzdiscovery.org Reduces Aβ and p-tau deposition. nih.govnih.gov |

| Alzheimer's Disease | Streptozotocin-induced rat model | Ameliorates memory deficits. nih.gov |

| Parkinson's Disease | Rodent Models | Protects dopaminergic neurons, improves motor behavior, and reduces alpha-synuclein aggregation. frontiersin.orgresearchgate.net |

| Amyotrophic Lateral Sclerosis | SOD1(G93A) Mice | Slows disease progression, increases survival time, and reduces motor neuron loss. nih.govnih.gov |

Multiple Sclerosis (MS) and Experimental Autoimmune Encephalomyelitis (EAE)

Fasudil has been extensively studied in the context of multiple sclerosis (MS), primarily using the experimental autoimmune encephalomyelitis (EAE) animal model, which mimics many aspects of human MS. tohoku.ac.jpnih.govpromyelo.de Research has demonstrated that fasudil can prevent the development of EAE and alleviate clinical symptoms when administered both before and after disease onset. tohoku.ac.jp It effectively reduces the severity of the disease by preventing leukocyte infiltration into the central nervous system (CNS) and protecting myelin and axons from damage. tohoku.ac.jp

A significant component of fasudil's therapeutic effect in EAE models is its ability to modulate the immune response. tohoku.ac.jpnih.gov Studies have shown that fasudil significantly reduces the proliferation of lymphocytes specific to myelin antigens. tohoku.ac.jp This is accompanied by a downregulation of the pro-inflammatory cytokine Interleukin-17 (IL-17) and a marked decrease in the ratio of Interferon-gamma (IFN-γ) to Interleukin-4 (IL-4), indicating a shift from a pro-inflammatory Th1 response to a more anti-inflammatory Th2 response. tohoku.ac.jp

Furthermore, fasudil influences the behavior of macrophages and microglia. nih.gov It has been shown to promote the conversion of these cells from a pro-inflammatory (M1) to an anti-inflammatory (M2) phenotype. nih.gov Fasudil-modified immune cells, when administered nasally, can elevate the percentage of CD4+ T cells that express the anti-inflammatory cytokine IL-10, while decreasing the percentages of those expressing the pro-inflammatory cytokines IL-17 and IFN-γ. nih.gov Immunohistochemical analysis of the CNS in fasudil-treated EAE mice reveals a significant decrease in inflammatory cell infiltration. tohoku.ac.jp

Table 2: Immunomodulatory Effects of Fasudil in EAE Models

| Immune Cell/Cytokine | Effect of Fasudil |

|---|---|

| Myelin-specific Lymphocytes | Reduced proliferation. tohoku.ac.jp |

| IL-17 | Downregulated. tohoku.ac.jp |

| IFN-γ/IL-4 Ratio | Markedly decreased. tohoku.ac.jp |

| Macrophages/Microglia | Promotes conversion from pro-inflammatory to anti-inflammatory phenotype. nih.gov |

| CD4+ IL-10+ T cells | Percentage elevated. nih.gov |

| CD4+ IL-17+ T cells | Percentage decreased. nih.gov |

| CD4+ IFN-γ+ T cells | Percentage decreased. nih.gov |

| CNS Inflammatory Infiltration | Markedly decreased. tohoku.ac.jp |

Beyond its immunomodulatory effects, fasudil has demonstrated a capacity to promote myelin repair. In the cuprizone-induced model of demyelination, which is used to study myelin loss and repair independent of a primary autoimmune attack, fasudil treatment has shown significant benefits. nih.govnih.govfrontiersin.org

In this model, fasudil administration improved behavioral abnormalities associated with demyelination. nih.govnih.gov Histological analysis revealed that fasudil promotes the protection and regeneration of oligodendrocytes, the myelin-producing cells in the CNS. nih.gov This is achieved, in part, by inhibiting microglia-mediated neuroinflammation and by promoting the production of astrocyte-derived nerve growth factor (NGF) and ciliary neurotrophic factor (CNTF). nih.gov These factors are known to support the differentiation and maturation of oligodendrocytes. nih.gov Studies in EAE models also confirm that fasudil treatment leads to attenuated demyelination in the spinal cord. tohoku.ac.jpnih.gov

Glaucoma and Optic Neuropathy

Fasudil and other Rho-kinase (ROCK) inhibitors are being investigated for their therapeutic potential in glaucoma and other optic neuropathies. nih.govnih.gove-century.us Their mechanisms of action in the eye are twofold: improving the outflow of aqueous humor to lower intraocular pressure (IOP) and providing direct neuroprotection to the retinal ganglion cells (RGCs) that form the optic nerve. nih.gove-century.us

The conventional outflow pathway for aqueous humor involves its passage through the trabecular meshwork (TM). openophthalmologyjournal.com In glaucoma, resistance within the TM is increased, leading to elevated IOP. frontiersin.org ROCK inhibitors like fasudil target the cytoskeleton of the TM cells. e-century.us

In studies using bovine eyes, fasudil was shown to induce changes in the cytoskeleton of cultured TM cells, including the depolymerization of F-actin and a reduction of vinculin. e-century.us This leads to morphological changes in the TM cells, causing them to become longer and thinner, which is thought to reduce outflow resistance. e-century.us Perfusion studies in bovine eyes demonstrated that fasudil significantly increased the aqueous humor outflow facility. e-century.us This hydrodynamic change was associated with a more uniform and extensive outflow pattern, as indicated by a significantly larger percent effective filtration length (PEFL) in fasudil-perfused eyes compared to controls. e-century.us By relaxing the TM, fasudil can increase the outflow of aqueous humor, a key mechanism for lowering IOP in glaucoma. e-century.us

In addition to its effects on aqueous humor dynamics, fasudil exerts direct neuroprotective effects on retinal ganglion cells (RGCs), which are progressively lost in glaucoma and optic neuropathy. nih.govnih.gov In a rabbit model of traumatic optic neuropathy, fasudil treatment inhibited the apoptosis (programmed cell death) of RGCs and ameliorated damage to the optic nerve. nih.gov This neuroprotective action was associated with the downregulation of Rho-associated genes, including RhoA, ROCK1, and ROCK2. nih.gov

Similarly, in rat models of optic nerve crush, fasudil has been shown to protect RGCs from injury-induced death. researchgate.net Other ROCK inhibitors have also demonstrated neuroprotective properties in various models of optic nerve injury, suggesting this is a class effect. nih.govarvojournals.orgarvojournals.org Fasudil's ability to protect RGCs and promote the repair and regeneration of their axons provides a therapeutic rationale beyond IOP reduction for its use in optic neuropathies. nih.gov

Peripheral Nerve Injury

Fasudil hydrochloride, a Rho-associated kinase (ROCK) inhibitor, has demonstrated potential in promoting recovery following peripheral nerve injury. nih.gov The activation of the Rho family of small GTPases, particularly RhoA, is implicated in the inhibition of neurite outgrowth after nerve damage. nih.govnih.gov By inhibiting ROCK, a key effector of RhoA, fasudil hydrochloride is thought to counteract these inhibitory signals, thereby fostering an environment conducive to regeneration. nih.gov

Preclinical studies have shown that fasudil hydrochloride can accelerate functional regeneration after peripheral nerve axotomy. nih.gov In a rat model of peroneal nerve interpositional graft, administration of fasudil resulted in a quicker functional recovery compared to control groups. nih.gov This functional improvement is supported by electrophysiological and histomorphological assessments. nih.gov Research in rat models of sciatic nerve transection has further indicated that fasudil can augment axon regeneration. nih.gov In vitro studies using dorsal root ganglion (DRG) and spinal motor neurons (SMNs) have shown that fasudil significantly promotes axon growth. nih.gov

The mechanisms underlying these regenerative effects appear to involve the activation of the PI3K/AKT signaling pathway. nih.gov Inhibition of ROCK by fasudil has been shown to lead to the activation of this pathway, which is involved in augmenting axon outgrowth after injury. nih.gov When the PI3K/AKT pathway was blocked, the beneficial effects of fasudil on axon growth were abolished. nih.gov Furthermore, fasudil has been observed to increase the thickness of myelination around axons in vivo. nih.gov

Table 1: Effects of Fasudil Hydrochloride on Peripheral Nerve Injury in Animal Models

| Model | Key Findings | Reference |

|---|---|---|

| Rat Peroneal Nerve Interpositional Graft | Accelerated functional regeneration. | nih.gov |

| Rat Sciatic Nerve Transection | Augmented axon regeneration, increased myelination thickness. | nih.gov |

| In Vitro DRG and SMNs | Promoted axon growth. | nih.gov |

Cardiovascular Diseases

Pulmonary Hypertension (PH)

Fasudil hydrochloride has been investigated for its therapeutic potential in pulmonary hypertension (PH), a condition characterized by elevated pulmonary artery pressure and vascular resistance. tohoku.ac.jp The Rho-kinase pathway is believed to play a significant role in the pathogenesis of PH. nih.gov

Fasudil, as a Rho-kinase inhibitor, induces vasodilation in pulmonary arteries. nih.govopenrespiratorymedicinejournal.com The mechanism involves the inhibition of Rho-kinase, which leads to the relaxation of vascular smooth muscle cells. nih.govpatsnap.com This action counteracts the sustained pulmonary vasoconstriction that contributes to increased pulmonary vascular resistance in PH. nih.gov Studies have demonstrated that both intravenous and inhaled fasudil can effectively reduce mean pulmonary arterial pressure (PAP). tohoku.ac.jpnih.gov In patients with severe PH, intravenous administration of fasudil has been shown to significantly reduce pulmonary vascular resistance (PVR). nih.gov Inhalation of fasudil has also been found to be as effective as nitric oxide (NO) in reducing mean PAP in patients with pulmonary arterial hypertension (PAH). tohoku.ac.jp

The vasodilatory effects of fasudil translate into improved hemodynamics in patients with PH. nih.gov Intravenous administration of fasudil has been shown to decrease mean PAP and PVR, while also increasing the cardiac index in some patients. nih.govopenrespiratorymedicinejournal.com Mid-term oral treatment with an extended-release formulation of fasudil has also shown a tendency to improve pulmonary hemodynamics in PAH patients. nih.gov Specifically, the prevalence of an improved cardiac index from baseline was significantly higher in the group receiving the fasudil formulation compared to placebo. nih.gov Furthermore, fasudil has been reported to improve the 6-minute walking distance (6MWD) and arterial partial pressure of oxygen (PaO2) in patients with certain types of PH. tandfonline.com

Table 2: Hemodynamic Effects of Intravenous Fasudil in Patients with Severe Pulmonary Hypertension

| Hemodynamic Parameter | Effect | Reference |

|---|---|---|

| Mean Pulmonary Artery Pressure (PAP) | Decreased | tohoku.ac.jpnih.gov |

| Pulmonary Vascular Resistance (PVR) | Significantly Reduced | nih.gov |

| Cardiac Index | Increased | nih.govopenrespiratorymedicinejournal.com |

Myocardial Ischemia/Reperfusion Injury

Fasudil hydrochloride has shown cardioprotective effects in the context of myocardial ischemia/reperfusion (I/R) injury. nih.govfrontiersin.org This type of injury occurs when blood flow is restored to the heart after a period of ischemia, leading to further damage. nih.gov

The cardioprotective effects of fasudil are attributed to several mechanisms. A key mechanism is the inhibition of apoptosis (programmed cell death) of ischemic cardiomyocytes. nih.goveuropeanreview.org In animal models, fasudil post-conditioning has been shown to significantly reduce the myocardial infarct size and the apoptotic index. nih.gov This anti-apoptotic effect is associated with an increased expression of the anti-apoptotic protein Bcl-2 and a decreased expression of the pro-apoptotic proteins Bax and caspase-3. nih.gov

Furthermore, the cardioprotective mechanism of fasudil in I/R injury is linked to the activation of the PI3K-Akt signaling pathway. nih.gov Studies have demonstrated that the expression of phosphorylated Akt (P-Akt) is significantly higher in the fasudil-treated group compared to the I/R group. nih.gov When a PI3K inhibitor was administered, the protective effects of fasudil, including the reduction in myocardial infarct size and apoptosis, were diminished. nih.gov Other proposed mechanisms for fasudil's cardioprotective action include improvement in coronary vasodilation, inhibition of oxidative stress, and relieving inflammation. frontiersin.orgnih.gov

Table 3: Cardioprotective Effects of Fasudil Hydrochloride in Myocardial I/R Injury Models

| Parameter | Effect of Fasudil | Reference |

|---|---|---|

| Myocardial Infarct Size | Reduced | nih.govfrontiersin.orgnih.gov |

| Cardiomyocyte Apoptosis | Decreased | nih.goveuropeanreview.orgcellmolbiol.org |

| Bcl-2 Expression | Increased | nih.gov |

| Bax Expression | Reduced | nih.gov |

| Caspase-3 Expression | Reduced | nih.gov |

| Phosphorylated Akt (P-Akt) Expression | Increased | nih.gov |

Carotid Artery Disease

Fasudil hydrochloride has been investigated for its potential therapeutic role in vascular remodeling associated with carotid artery disease. Preclinical studies indicate that as a Rho-associated kinase (ROCK) inhibitor, fasudil can attenuate the pathological changes that occur in blood vessels in response to hemodynamic alterations. In a mouse model involving partial ligation of the carotid artery to induce low blood flow, the administration of fasudil was shown to mitigate vascular remodeling. scienceopen.com

Research in this model demonstrated that the expression of ROCK1 and the phosphorylation of its downstream effector, myosin light chain (MLC), were increased in the carotid arteries following the reduction in blood flow. scienceopen.com Treatment with fasudil led to a significant reduction in both intima-media thickness and neointima formation compared to untreated controls. scienceopen.com Further analysis through immunohistochemistry revealed that fasudil treatment decreased the proliferation of vascular smooth muscle cells within the vessel wall. scienceopen.com Additionally, fasudil was found to alleviate the infiltration of inflammatory cells (CD45+ leukocytes) into the vascular wall, a key process in the development of vascular lesions. scienceopen.com These findings suggest that the inhibition of the ROCK signaling pathway by fasudil can effectively attenuate flow-induced vascular remodeling, highlighting its potential in managing conditions like carotid artery stenosis. scienceopen.com

Table 1: Effects of Fasudil in a Preclinical Model of Carotid Artery Disease

| Parameter | Observation in Untreated Model | Effect of Fasudil Treatment | Reference |

|---|---|---|---|

| Intima-Media Thickness | Increased | Significantly smaller thickness | scienceopen.com |

| Neointima Formation | Present | Reduced formation | scienceopen.com |

| VSMC Proliferation | Increased | Reduced proliferation | scienceopen.com |

| Inflammatory Cell Infiltration | Increased (CD45+ cells) | Fewer infiltrated cells | scienceopen.com |

| ROCK1 Expression | Increased | - | scienceopen.com |

Fibrotic Disorders

Myocardial Fibrosis

Fasudil hydrochloride has demonstrated significant anti-fibrotic effects in various preclinical models of myocardial fibrosis. This condition, characterized by the excessive deposition of extracellular matrix proteins in the heart muscle, leads to cardiac stiffness and dysfunction. Fasudil, by inhibiting the ROCK pathway, interferes with key cellular processes driving fibrosis.

In a hypertensive rat model (DOCA/salt-treated), fasudil attenuated both interstitial and perivascular myocardial fibrosis. nih.gov This effect was linked to the suppression of monocyte/macrophage infiltration into the heart tissue, suggesting an anti-inflammatory mechanism contributing to its anti-fibrotic action. nih.gov In the same model, fasudil reduced the cardiac mRNA expression of procollagen (B1174764) I and III, key components of fibrotic tissue. nih.gov

In the context of diabetes-associated cardiac fibrosis, fasudil has also shown protective effects. In diabetic rat models, fasudil was found to attenuate myocardial fibrosis by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. In vitro studies using rat cardiac fibroblasts cultured in high-glucose conditions further elucidated the mechanism. Fasudil was shown to suppress the high glucose-induced proliferation of these cells and inhibit their synthesis of collagen. nih.govexlibrisgroup.com This action was associated with the downregulation of the JNK and TGF-β/Smad pathways. nih.gov

Table 2: Preclinical Findings of Fasudil in Myocardial Fibrosis

| Model | Key Findings | Associated Mechanisms | Reference |

|---|---|---|---|

| DOCA/Salt Hypertensive Rats | Attenuated interstitial and perivascular fibrosis. | Suppressed monocyte/macrophage infiltration; Reduced procollagen I & III mRNA. | nih.gov |

| Diabetic Rats (Streptozotocin-induced) | Attenuated myocardial fibrosis. | Inhibition of the TGF-β1/Smad signaling pathway. |

Renal Fibrosis and Diabetic Nephropathy

Preclinical research has established the therapeutic potential of fasudil in mitigating renal fibrosis, a common final pathway for various chronic kidney diseases, including diabetic nephropathy. The underlying mechanism involves the inhibition of the Rho/ROCK pathway, which is implicated in the pathogenesis of kidney fibrosis.

In streptozotocin-induced diabetic rats, a model for diabetic nephropathy, fasudil treatment prevented increases in urinary albumin excretion. nih.gov This functional improvement was associated with the suppression of upregulated renal cortical expression of pro-fibrotic factors such as transforming growth factor-beta (TGF-β) and connective tissue growth factor (CTGF). nih.gov

The unilateral ureteral obstruction (UUO) model is widely used to study renal interstitial fibrosis independent of systemic factors. In UUO mice, fasudil administration markedly reduced the development of tubulointerstitial fibrosis. nih.gov This was evidenced by a significant suppression of α-smooth muscle actin (α-SMA) expression, a marker for the transformation of renal cells into matrix-producing myofibroblasts. nih.gov Fasudil treatment also attenuated the infiltration of macrophages into the interstitium. nih.gov Furthermore, in this model, fasudil was shown to suppress the activation of the TGF-β-Smad signaling pathway. nih.gov

Table 3: Effects of Fasudil in Preclinical Models of Renal Fibrosis and Diabetic Nephropathy

| Model | Key Effects of Fasudil | Molecular/Cellular Changes | Reference |

|---|---|---|---|

| Streptozotocin-Induced Diabetic Rats | Abolished the increase in urinary albumin excretion. | Abolished upregulation of TGF-β and CTGF mRNA in the renal cortex. | nih.gov |

Pulmonary Fibrosis

Fasudil has been extensively studied in preclinical models of pulmonary fibrosis, where it demonstrates potent anti-fibrotic effects through multiple mechanisms. These studies, often utilizing bleomycin- or hyperoxia-induced lung injury models, show that fasudil can interfere with both the inflammatory and fibrotic phases of the disease. nih.govnih.gov

A critical early event in the pathogenesis of pulmonary fibrosis is an inflammatory response characterized by the infiltration of immune cells into the lung tissue. Preclinical studies have shown that fasudil can effectively dampen this process. In a mouse model of bleomycin-induced pulmonary fibrosis, administration of fasudil significantly attenuated the number of infiltrated inflammatory cells, predominantly neutrophils and macrophages, in the bronchoalveolar lavage fluid (BALF). nih.govnih.govmdpi.com This inhibition of inflammatory cell recruitment is considered a key aspect of fasudil's beneficial effect, as these cells release a variety of mediators that can promote fibroblast proliferation and subsequent matrix deposition. mdpi.com

Fasudil directly targets the core fibrotic process by reducing the expression and production of key pro-fibrotic mediators. In both bleomycin- and hyperoxia-induced models of pulmonary fibrosis, fasudil treatment has been shown to significantly decrease the levels of several critical fibrogenic cytokines and proteins. nih.govnih.govnih.gov

Transforming Growth Factor-β1 (TGF-β1): Fasudil reduces both the mRNA and protein expression of TGF-β1, a master regulator of fibrosis that stimulates fibroblast differentiation and extracellular matrix synthesis. nih.govnih.govnih.gove-century.us

Connective Tissue Growth Factor (CTGF): The expression of CTGF, a downstream mediator of TGF-β1 that also potently drives fibrogenesis, is markedly reduced by fasudil treatment. nih.govnih.govnih.gove-century.us

Alpha-Smooth Muscle Actin (α-SMA): Fasudil attenuates the expression of α-SMA, a marker of myofibroblast differentiation. nih.govnih.govnih.gov Myofibroblasts are the primary cells responsible for excessive collagen deposition in fibrotic lungs.

Plasminogen Activator Inhibitor-1 (PAI-1): The production of PAI-1, which promotes fibrosis by inhibiting the breakdown of the extracellular matrix, is also reduced by fasudil. nih.govnih.gov

These findings collectively indicate that fasudil exerts a comprehensive anti-fibrotic effect by inhibiting inflammatory cell infiltration and suppressing the key molecular drivers of the fibrotic cascade. mdpi.com

Table 4: Effects of Fasudil on Inflammatory and Pro-fibrotic Markers in Preclinical Pulmonary Fibrosis Models

| Model | Effect on Inflammatory Cells | Effect on Pro-fibrotic Mediators | Reference |

|---|---|---|---|

| Bleomycin-Induced Fibrosis (Mice) | Attenuated infiltration of total cells, neutrophils, and macrophages in BALF. | Reduced mRNA and protein expression of TGF-β1, CTGF, α-SMA, and PAI-1. | nih.govnih.govmdpi.com |

Liver Fibrosis

Fasudil hydrochloride, a potent Rho-kinase (ROCK) inhibitor, has demonstrated significant therapeutic potential in preclinical models of liver fibrosis. nih.gov This condition, characterized by the excessive accumulation of extracellular matrix proteins, leads to scar tissue formation in the liver, often in response to chronic injury. wjgnet.com Research indicates that fasudil may prevent and treat liver fibrosis through multiple mechanisms, primarily by modulating the activity of key cell types involved in the fibrotic process. nih.govbohrium.com In a mouse model of liver fibrosis induced by thioacetamide (B46855) (TAA), fasudil treatment was shown to protect against liver injury, decrease the deposition of type I collagen, and reduce the expression of markers associated with fibrosis. wjgnet.combohrium.com

Activation of Natural Killer Cells

Natural killer (NK) cells are crucial components of the innate immune system that play a protective role against liver fibrosis by eliminating activated hepatic stellate cells (HSCs). nih.govwjgnet.com Preclinical studies have revealed that fasudil robustly promotes the activation of NK cells. nih.gov In mice with TAA-induced fibrosis, fasudil treatment led to an increase in NK cell activation and cytotoxicity. wjgnet.com In vitro experiments further demonstrated that fasudil can directly promote NK cell activation through the extracellular signal-related kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways. wjgnet.com This activation enhances the ability of NK cells to clear the senescent HSCs that drive the fibrotic response. wjgnet.com

Table 1: Effect of Fasudil on Natural Killer (NK) Cell Activation

| Model System | Key Findings | Reference |

|---|---|---|

| TAA-induced fibrotic mice | Fasudil treatment increased NK cell activation and cytotoxicity. | wjgnet.com |

| Murine NK cells (in vitro) | Fasudil promoted NK cell activation via ERK and NF-κB signaling pathways. | wjgnet.com |

Inhibition of Hepatic Stellate Cell Proliferation

The activation and proliferation of hepatic stellate cells (HSCs) are central events in the pathogenesis of liver fibrosis. nih.gov Upon liver injury, quiescent HSCs transform into myofibroblast-like cells that produce excessive amounts of extracellular matrix proteins, such as collagen. wjgnet.com Fasudil has been shown to directly counteract this process. wjgnet.comresearchgate.net Studies using the human stellate cell line LX2 observed that fasudil directly induces apoptosis (programmed cell death) and inhibits the proliferation of these cells. nih.govwjgnet.com The inhibitory mechanism involves the downregulation of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and transforming growth factor-beta 1 (TGF-β1), a potent pro-fibrotic cytokine. wjgnet.comnih.gov By blocking HSC activation and proliferation, fasudil effectively curtails the primary source of scar tissue in the liver. wjgnet.comresearchgate.net

Table 2: Effect of Fasudil on Hepatic Stellate Cells (HSCs)

| Cell Line / Model | Key Findings | Reference |

|---|---|---|

| Human LX2 cells | Fasudil directly induced apoptosis and inhibited proliferation. | nih.govwjgnet.com |

| Human LX2 cells | Fasudil treatment decreased levels of α-SMA and TGF-β1. | wjgnet.comresearchgate.netnih.gov |

Oncological Research

Fasudil's role as a ROCK inhibitor has prompted investigations into its potential as an anticancer agent, as the Rho/ROCK signaling pathway is a key regulator of cell motility, invasion, and metastasis. nih.gov Preclinical evidence suggests that by interrupting this pathway, fasudil can impede critical events in cancer progression. aacrjournals.org

Cancer Metastasis

The ability of cancer cells to metastasize is a primary cause of cancer-related mortality. nih.gov This process requires cells to migrate and invade surrounding tissues. aacrjournals.org Fasudil has shown efficacy in reducing cancer dissemination and metastasis in several animal models. aacrjournals.org In an experimental lung metastasis model using human fibrosarcoma cells (HT1080), fasudil treatment significantly reduced the number of tumor nodules in the lungs of nude mice. aacrjournals.org Similarly, in a peritoneal dissemination model with rat hepatoma cells (MM1), fasudil reduced tumor burden and the production of ascites, a fluid buildup in the abdomen. nih.gov These findings highlight the potential of ROCK inhibition as a therapeutic strategy to prevent cancer metastasis. nih.govaacrjournals.org

Tumor Progression and Invasion

Fasudil and its active metabolite, hydroxyfasudil, have been shown to inhibit tumor cell migration and anchorage-independent growth in vitro. nih.gov The compound alters the morphology of tumor cells, which is linked to the ROCK pathway's role in actomyosin (B1167339) contraction. aacrjournals.org In an orthotopic breast cancer model using MDA-MB-231 cells, fasudil treatment resulted in a threefold increase in tumor-free mice compared to the control group, indicating that it prevents the early establishment of tumors. nih.govaacrjournals.org Research on human prostate cancer cells (PC3 and DU145) also demonstrated that fasudil can significantly inhibit proliferation, migration, and invasion while promoting apoptosis. researchgate.net Furthermore, in small-cell lung cancer (SCLC) models, fasudil inhibited tumor growth and promoted tumor apoptosis in vivo. nih.gov

Table 3: Preclinical Effects of Fasudil in Oncological Models

| Cancer Model | Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| Peritoneal Dissemination | MM1 (rat hepatoma) | Reduced tumor burden and ascites production by >50%. | nih.gov |

| Lung Metastasis | HT1080 (human fibrosarcoma) | Decreased lung nodules by approximately 40%. | nih.gov |

| Orthotopic Breast Cancer | MDA-MB-231 (human) | 3-fold more tumor-free mice in the fasudil-treated group. | nih.gov |

| Prostate Cancer | PC3 and DU145 (human) | Inhibited proliferation, migration, and invasion; promoted apoptosis. | researchgate.net |

Inflammation and Immune Modulation (General)